molecular formula C24H26O5 B15108718 Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate

Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate

Cat. No.: B15108718
M. Wt: 394.5 g/mol
InChI Key: JEVOWQRFYAPGGO-MTJSOVHGSA-N
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Description

Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate is a complex organic compound with a unique structure that combines a furan ring, a benzene ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzene ring: This step involves the coupling of the furan ring with a benzene derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the tert-butyl ester group: This is typically done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound is similar in structure but lacks the furan ring and has different substituents on the benzene ring.

    2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Another similar compound with different substituents on the benzene ring.

Uniqueness

Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate is unique due to its combination of a furan ring, a benzene ring, and a tert-butyl ester group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H26O5/c1-15(2)17-8-6-16(7-9-17)12-21-23(26)19-11-10-18(13-20(19)28-21)27-14-22(25)29-24(3,4)5/h6-13,15H,14H2,1-5H3/b21-12-

InChI Key

JEVOWQRFYAPGGO-MTJSOVHGSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C

Origin of Product

United States

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